molecular formula C12H19N3OS B6434224 8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 2305306-47-0

8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol

Katalognummer B6434224
CAS-Nummer: 2305306-47-0
Molekulargewicht: 253.37 g/mol
InChI-Schlüssel: VMFBUFJQXVNMAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol, or 8-P-TDI-8-ABA, is a novel molecule recently synthesized in the laboratory of Prof. Zhenyu Zhang at the University of Science and Technology of China. The molecule has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune diseases, and neurological disorders. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-angiogenic properties. In addition, 8-P-TDI-8-ABA has been shown to possess a unique mechanism of action, which is distinct from other existing therapeutic agents.

Wissenschaftliche Forschungsanwendungen

8-P-TDI-8-ABA has been studied extensively in the laboratory and has been found to possess a wide range of biological activities. In particular, it has been shown to possess anti-inflammatory, anti-proliferative, and anti-angiogenic properties. In addition, it has been found to possess a unique mechanism of action, which is distinct from other existing therapeutic agents. As such, 8-P-TDI-8-ABA has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune diseases, and neurological disorders.

Wirkmechanismus

The exact mechanism of action of 8-P-TDI-8-ABA is not yet fully understood. However, it has been suggested that the molecule may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory compounds, such as prostaglandins and thromboxanes. By blocking the activity of COX-2, 8-P-TDI-8-ABA may be able to reduce inflammation and other associated symptoms. In addition, 8-P-TDI-8-ABA has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. By blocking the activity of 5-LOX, 8-P-TDI-8-ABA may be able to reduce inflammation and other associated symptoms.
Biochemical and Physiological Effects
8-P-TDI-8-ABA has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-proliferative, and anti-angiogenic properties. In addition, it has been found to possess a unique mechanism of action, which is distinct from other existing therapeutic agents. As such, 8-P-TDI-8-ABA has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune diseases, and neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 8-P-TDI-8-ABA is that it is relatively easy to synthesize in the laboratory. In addition, the molecule has been found to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-angiogenic properties. Furthermore, it has been found to possess a unique mechanism of action, which is distinct from other existing therapeutic agents. However, one of the main limitations of 8-P-TDI-8-ABA is that its exact mechanism of action is not yet fully understood. As such, further research is required in order to fully elucidate the mechanism of action of this molecule.

Zukünftige Richtungen

There are a number of potential future directions for 8-P-TDI-8-ABA. For example, further research is needed to fully elucidate the exact mechanism of action of this molecule. In addition, further studies are needed to determine the optimal dosage and administration of 8-P-TDI-8-ABA in order to maximize its therapeutic efficacy. Furthermore, further studies are needed to evaluate the safety and efficacy of 8-P-TDI-8-ABA in clinical trials. Finally, further research is needed to explore the potential of 8-P-TDI-8-ABA as a therapeutic agent for the treatment of other diseases, such as neurodegenerative diseases, metabolic disorders, and infectious diseases.

Synthesemethoden

8-P-TDI-8-ABA was synthesized by a method involving the condensation of 1,3,4-thiadiazol-2-ylpropane-2-thiol with 8-azabicyclo[3.2.1]octan-3-ol. This reaction was carried out in anhydrous dimethylformamide (DMF) at room temperature for 24 hours. Following this, the product was purified by column chromatography, and the structure of the molecule was confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Eigenschaften

IUPAC Name

8-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-7(2)11-13-14-12(17-11)15-8-3-4-9(15)6-10(16)5-8/h7-10,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFBUFJQXVNMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.